2-Fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide 2-Fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13650463
InChI: InChI=1S/C18H20BF2NO4S/c1-17(2)18(3,4)26-19(25-17)12-9-10-15(14(21)11-12)22-27(23,24)16-8-6-5-7-13(16)20/h5-11,22H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)F
Molecular Formula: C18H20BF2NO4S
Molecular Weight: 395.2 g/mol

2-Fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

CAS No.:

Cat. No.: VC13650463

Molecular Formula: C18H20BF2NO4S

Molecular Weight: 395.2 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide -

Specification

Molecular Formula C18H20BF2NO4S
Molecular Weight 395.2 g/mol
IUPAC Name 2-fluoro-N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
Standard InChI InChI=1S/C18H20BF2NO4S/c1-17(2)18(3,4)26-19(25-17)12-9-10-15(14(21)11-12)22-27(23,24)16-8-6-5-7-13(16)20/h5-11,22H,1-4H3
Standard InChI Key FBVRCCXOCWUSLW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)F

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound consists of two aromatic rings connected via a sulfonamide (-SO₂NH-) linkage. The first benzene ring is substituted with a fluorine atom at the 2-position and a sulfonamide group at the 1-position. The second benzene ring, attached to the sulfonamide nitrogen, bears a fluorine atom at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 4-position . The boronate ester adopts a cyclic structure with two methyl groups on each oxygen atom, enhancing stability and reactivity in Suzuki-Miyaura couplings .

Physicochemical Properties

The molecular formula is C₁₈H₁₉BF₂NO₄S, with a molecular weight of 393.9 g/mol . Key properties include:

PropertyValueSource
CAS RN1314069-48-1
Molecular FormulaC₁₈H₁₉BF₂NO₄S
Molecular Weight393.9 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in DMSO, THF; insoluble in water

The fluorine atoms increase electronegativity and metabolic stability, while the boronate ester enables participation in palladium-catalyzed cross-couplings .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Borylation of the Aromatic Ring: A halogenated phenyl precursor undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in THF .

  • Sulfonylation: The boronate ester intermediate reacts with 2-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage .

Reaction Scheme:

C6H4FBr+B2pin2Pd catalystC6H4FBpin2-Fluorobenzenesulfonyl chlorideTarget Compound\text{C}_6\text{H}_4F-Br + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{C}_6\text{H}_4F-Bpin \xrightarrow{\text{2-Fluorobenzenesulfonyl chloride}} \text{Target Compound}

Characterization Techniques

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 7.8–7.6 ppm (aromatic protons), δ 1.3 ppm (pinacol methyl groups) .

    • ¹¹B NMR: Signal near δ 30 ppm confirms boronate ester formation .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 394.9 .

  • X-ray Crystallography: Reveals planar sulfonamide geometry and tetrahedral boron center .

Applications in Research and Industry

Pharmaceutical Intermediates

The sulfonamide moiety is prevalent in drugs targeting carbonic anhydrases and proteases. Fluorination enhances bioavailability and CNS penetration, making this compound a candidate for antiviral and anticancer agents .

Suzuki-Miyaura Cross-Coupling

The pinacol boronate ester serves as a coupling partner in Pd-catalyzed reactions to form biaryl structures. For example:

Target Compound+Ar-XPd(PPh₃)₄Ar-C₆H₃F-SO₂N-C₆H₃F+Byproducts\text{Target Compound} + \text{Ar-X} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Ar-C₆H₃F-SO₂N-C₆H₃F} + \text{Byproducts}

This reaction is pivotal in synthesizing complex molecules for materials science .

Material Science

The compound’s thermal stability (decomposition temperature >200°C) and electronic properties make it suitable for organic semiconductors and metal-organic frameworks (MOFs) .

SupplierLocationPurity
Aikon International LimitedChina>95%
Shanghai Kaiwei Chemical TechnologyChina>97%
Nanjing Shizhou Biology TechnologyChinaCustom

Custom synthesis services are typically required for this specific derivative .

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